4-Piperidin-4-yl-pyrimidine dihydrochloride
Overview
Description
4-Piperidin-4-yl-pyrimidine dihydrochloride (4PP) is an organic compound with a wide range of applications in the scientific and medical fields. It has been studied extensively for its ability to act as an inhibitor of certain enzymes and its potential to be used as a therapeutic agent. 4PP has been used in a variety of laboratory experiments, and it has the potential to be used in a number of different ways.
Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives, including 4-Piperidin-4-yl-pyrimidine dihydrochloride, have been investigated for their potential as corrosion inhibitors. A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of similar piperidine derivatives on iron. Quantum chemical calculations and molecular dynamics simulations revealed their effectiveness in preventing corrosion, highlighting their potential application in material science and engineering (Kaya et al., 2016).
Antibacterial Activity
The antibacterial properties of piperidine-containing pyrimidine compounds have been a significant focus of research. For instance, Merugu et al. (2010) conducted a study on the synthesis of piperidine containing pyrimidine imines and thiazolidinones, which demonstrated considerable antibacterial activity. These findings suggest potential applications in the development of new antibacterial agents (Merugu et al., 2010).
Anti-angiogenic and DNA Cleavage Activities
Piperidine-4-carboxamide derivatives, closely related to 4-Piperidin-4-yl-pyrimidine dihydrochloride, have shown promising results in anti-angiogenic and DNA cleavage studies. Kambappa et al. (2017) synthesized a series of these derivatives, which effectively inhibited in vivo angiogenesis and exhibited notable DNA cleavage activities. This research indicates their potential use in anticancer therapies (Kambappa et al., 2017).
Antimicrobial and Molecular Docking Studies
Further emphasizing the antimicrobial potential, Bhat and Begum (2021) synthesized various pyrimidine derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, and evaluated their in vitro antimicrobial activity. The study also involved molecular docking to understand the interaction mechanism between these compounds and bacterial proteins, suggesting their application in drug discovery (Bhat & Begum, 2021).
Antifungal and Antibacterial Agents
Imran et al. (2016) synthesized 2-piperidinomethylamino-4-(7-H/substituted coumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines, demonstrating their effectiveness as antifungal and antibacterial agents. The study highlights the potential of such compounds in treating microbial infections (Imran et al., 2016).
Synthesis of Key Intermediates in Drug Development
Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride, a key intermediate in the development of deoxycytidine kinase inhibitors. This highlights the role of such compounds in the synthesis of crucial intermediates for pharmaceutical applications (Zhang et al., 2009).
properties
IUPAC Name |
4-piperidin-4-ylpyrimidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLBRPXSQLZDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673960 | |
Record name | 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-4-yl-pyrimidine dihydrochloride | |
CAS RN |
1185304-08-8 | |
Record name | 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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